![molecular formula C44H44N2O3S3 B12562651 (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)
(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate is a complex organic molecule. It features a unique structure with multiple aromatic rings and a sulfonate group, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzo[e][1,3]benzothiazole core, followed by the introduction of the ethyl groups and the formation of the cyclohexene ring. The final step involves the sulfonation to introduce the 4-methylbenzenesulfonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction parameters. Continuous flow reactors might be used to enhance efficiency and scalability. Purification steps, such as crystallization or chromatography, are essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinones, while reduction could yield alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-1-ethyl-2-[[(3Z)-3-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole
- (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the combination of ethyl groups, the cyclohexene ring, and the sulfonate group
Propiedades
Fórmula molecular |
C44H44N2O3S3 |
|---|---|
Peso molecular |
745.0 g/mol |
Nombre IUPAC |
(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C37H37N2S2.C7H8O3S/c1-6-38-33(40-31-18-16-25-12-8-10-14-29(25)35(31)38)20-27-22-37(4,5)23-28(24(27)3)21-34-39(7-2)36-30-15-11-9-13-26(30)17-19-32(36)41-34;1-6-2-4-7(5-3-6)11(8,9)10/h8-21H,6-7,22-23H2,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
XINYNYPWXJXZFN-UHFFFAOYSA-M |
SMILES isomérico |
CCN1/C(=C/C2=C(/C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)/CC(C2)(C)C)C)/SC6=C1C7=CC=CC=C7C=C6.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canónico |
CCN1C(=CC2=C(C(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)CC(C2)(C)C)C)SC6=C1C7=CC=CC=C7C=C6.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
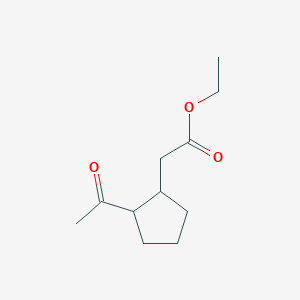
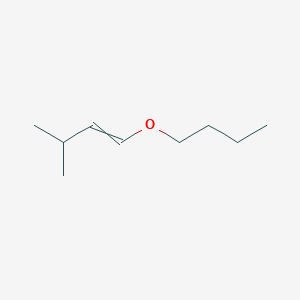
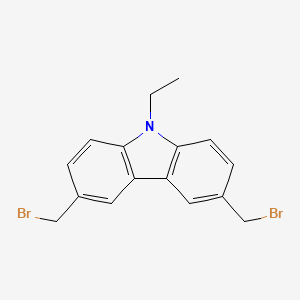
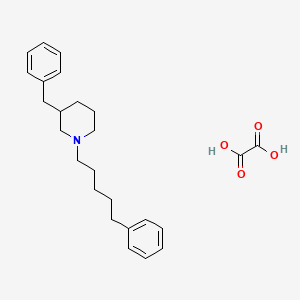
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
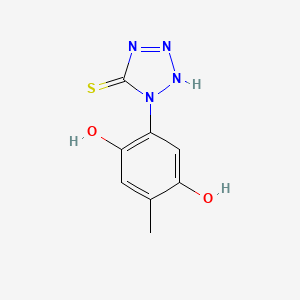


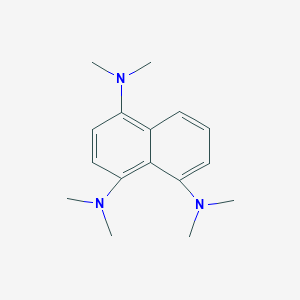
![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)

